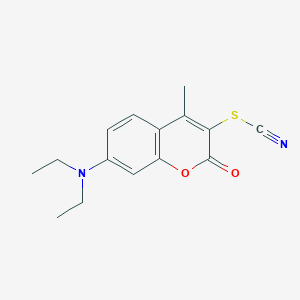

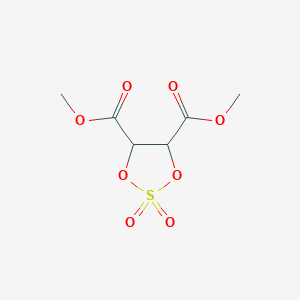

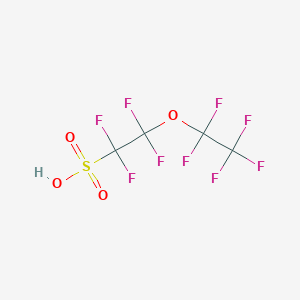

![molecular formula C12H18N2O B039814 [2-(4-Methylpiperazin-1-yl)phenyl]methanol CAS No. 123987-12-2](/img/structure/B39814.png)

[2-(4-Methylpiperazin-1-yl)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including nucleophilic substitution reactions and condensation reactions, demonstrating the complexity and versatility in synthesizing [2-(4-Methylpiperazin-1-yl)phenyl]methanol derivatives. For example, a novel synthesis method starting from the methyl ester of proteinogenic amino acid (S)-serine has been described, indicating the intricate steps involved in creating such compounds (Beduerftig et al., 2001).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy. These analytical methods provide detailed information on the molecular composition and structure, essential for understanding the compound's chemical behavior (Mandala et al., 2013).

Chemical Reactions and Properties

The compound and its derivatives participate in numerous chemical reactions, including the double reduction of cyclic sulfonamides and reactions involving bromination and nucleophilic substitution, showcasing the chemical reactivity and potential applications of these molecules (Evans, 2007).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. X-ray crystallography has been employed to determine the crystalline structures of similar compounds, providing insights into their stability and physical characteristics (Gonzaga et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming complexes, and participation in catalytic cycles, are essential for understanding this compound's utility in chemical synthesis and its role in various chemical reactions. Studies on derivatives have highlighted their potent inhibitory activities and interactions with biological receptors, demonstrating the compound's chemical versatility and potential for application in medicinal chemistry (Prinz et al., 2017).

Scientific Research Applications

DNA Interaction and Biological Applications

- Hoechst 33258 and its analogues, which share structural similarities with [2-(4-Methylpiperazin-1-yl)phenyl]methanol, are known for their strong binding to the minor groove of double-stranded B-DNA. This interaction has been exploited in fluorescent DNA staining, chromosome analysis, and as a starting point for drug design, highlighting the compound's potential in biotechnology and medical research (Issar & Kakkar, 2013).

Fuel Cell Technology

- Methanol, a key component in methanol-based compounds, has been extensively studied for its use in direct methanol fuel cells (DMFCs). These studies emphasize the challenges and opportunities in using methanol as an alternative energy source, exploring the mechanisms of methanol oxidation and the development of efficient catalysts for energy conversion (Heinzel & Barragán, 1999).

Material Science

- In the realm of material science, the synthesis and applications of compounds derived from methanol have been investigated for their potential in creating innovative materials and technologies. This includes the development of polymer membranes for fuel purification, which is relevant to the broader applications of methanol derivatives in improving energy efficiency and environmental sustainability (Pulyalina et al., 2020).

Atmospheric Chemistry

- Methanol and its derivatives play a significant role in atmospheric chemistry, influencing the net land methanol flux and contributing to the understanding of volatile organic compound emissions. Research in this area helps elucidate the environmental impact of methanol-related compounds and their interactions with the atmosphere (Wohlfahrt et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-(4-methylpiperazin-1-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,15H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPYBKBPHCMUIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383787 |

Source

|

| Record name | [2-(4-methylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123987-12-2 |

Source

|

| Record name | [2-(4-methylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123987-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

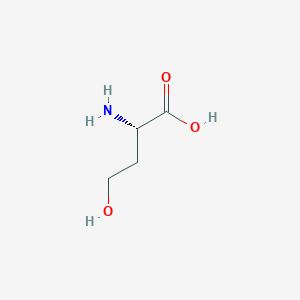

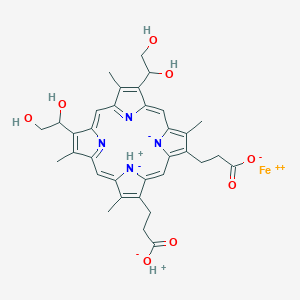

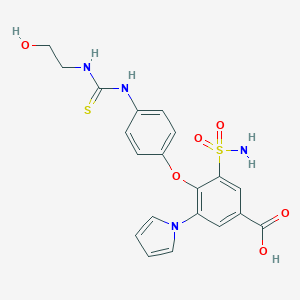

![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)

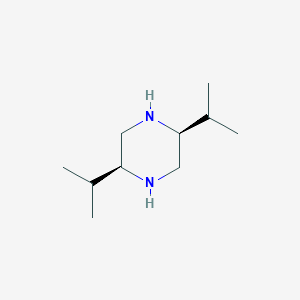

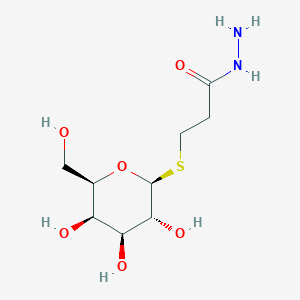

![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)